molecular formula C25H28O6 B1243359 nymphaeol B

nymphaeol B

Cat. No.: B1243359
M. Wt: 424.5 g/mol
InChI Key: ILCMVLORKWIOOH-CEMXSPGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Nymphaeol B is a prenylated flavanone, part of the nymphaeol compound family (Nymphaeol A, B, and C) known for their significant bioactive potential . This compound is a key phytochemical found in specific natural sources, most notably in propolis (a resinous mixture produced by honeybees) and in the plant Macaranga tanarius , which has a history of use in traditional medicine . Research Applications and Value this compound is supplied for fundamental scientific investigation across multiple disciplines. Its primary researched applications include: • Antioxidant Studies: As a polyphenolic compound, this compound is of great interest for researching mechanisms of radical scavenging and protection against oxidative stress . • Antimicrobial and Antiviral Research: The compound demonstrates potential for studying antimicrobial activity, particularly against Gram-positive bacterial strains, as well as antiviral properties . • Anti-inflammatory and Anti-Cancer Investigations: Extracts containing this compound have shown anti-inflammatory activity in models relevant to metabolic syndrome and wound healing . It is also investigated for its potential anti-tumor properties . • Natural Product Chemistry and Bioactivity: Researchers utilize this compound as a standard for the chemical analysis and standardization of propolis extracts and plant-derived preparations . Mechanism of Action The biological activity of this compound is attributed to its molecular structure, which features a flavanone core with multiple hydroxyl groups and a hydrophobic prenyl side chain . Computational studies on similar flavanones suggest their antioxidant efficacy occurs through mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) to neutralize free radicals . Furthermore, its lipophilic nature allows it to interact with and incorporate into cell membranes, potentially increasing membrane fluidity and influencing cell signaling pathways, which may underlie its broader bioactivity . Source and Composition this compound is classified as a component of "Pacific-type" propolis, which is derived from tropical plants like Macaranga tanarius . This geographical and botanical specificity is a key factor in the compound's chemical profile. Important Notice This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or for human consumption .

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-18-17(9-10-19(27)25(18)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1

InChI Key

ILCMVLORKWIOOH-CEMXSPGASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C

Synonyms

propolin D

Origin of Product

United States

Scientific Research Applications

Antiangiogenic Properties

Nymphaeol B has shown significant potential in inhibiting angiogenesis, which is the formation of new blood vessels from existing ones. This process is crucial in tumor growth and metastasis.

  • In Vivo Studies : Research indicates that this compound exhibits antiangiogenic effects in the chorioallantoic membrane (CAM) assay. In this study, this compound was administered at doses of 12.5 µg/egg and 25 µg/egg, demonstrating a dose-dependent inhibition of new vessel formation .
  • Mechanism of Action : The compound appears to exert its effects by targeting signaling pathways involved in angiogenesis. Specifically, it inhibits the mitogen-activated protein kinase (MAPK) pathway, which is critical for endothelial cell proliferation and migration .

Dental Applications

This compound has been investigated for its role in promoting odontoblast differentiation and dentine formation, making it a candidate for regenerative dental therapies.

  • Odontoblast Differentiation : A study demonstrated that this compound promotes the differentiation of dental pulp stem cells (DPSCs) into odontoblast-like cells. This was evidenced by increased calcium mineral deposition and expression of odontogenic markers .
  • In Vivo Effects : In experiments involving tooth germ explants, this compound significantly enhanced dentine formation and root elongation, suggesting its potential utility in dental repair and regeneration .

Anti-Inflammatory Effects

The compound also exhibits notable anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

  • Mechanism of Action : this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in macrophage cells. It effectively reduces cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation .
  • Cytotoxicity Studies : In cytotoxicity assays on RAW 264.7 cells, this compound did not exhibit significant toxicity at therapeutic concentrations, indicating its safety profile for potential therapeutic use .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, particularly related to neurodegenerative diseases such as Alzheimer's.

  • Acetylcholinesterase Inhibition : this compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. The compound showed promising results with IC50 values comparable to conventional drugs used for Alzheimer's treatment .

Data Summary Table

ApplicationMechanism/EffectStudy Reference
AntiangiogenicInhibits MAPK signaling; reduces vessel formation
Dental RegenerationPromotes odontoblast differentiation; enhances dentine formation
Anti-inflammatoryInhibits COX-2 activity; reduces nitric oxide production
NeuroprotectiveInhibits acetylcholinesterase; potential Alzheimer's treatment

Preparation Methods

Plant Sources and Solvent Extraction

Nymphaeol B is predominantly extracted from Macaranga tanarius leaves and Okinawan propolis. Ethanol-water mixtures (e.g., 90% ethanol, 10% water) are commonly used for maceration, achieving efficient solubilization of prenylated flavonoids. Frozen leaves are typically thawed, fragmented, and soaked in solvent for 1–2 weeks, followed by filtration and lyophilization to obtain a crude extract.

Table 1: Solvent Systems for this compound Extraction

SourceSolvent CompositionExtraction DurationYield (Nymphaeols)
Macaranga tanarius90% ethanol, 10% H₂O14 days50% by mass
Okinawan propolis100% ethanol3 days40% by mass

Sequential Extraction for Enhanced Purity

A patent-described method involves sequential extraction using hot water (95°C, 30 minutes) followed by ethanol immersion (3 days) to remove polar impurities and concentrate this compound. This dual-phase approach increases the geranylated flavonoid content to 40–50% in the final lyophilized powder.

Chromatographic Purification

Crude extracts are fractionated via silica gel column chromatography with hexane-ethyl acetate gradients (e.g., 6:4 v/v). Further purification employs preparative HPLC on ODS columns using acetonitrile-water (6:4) with 0.1% trifluoroacetic acid, yielding this compound at >95% purity.

Key Parameters for HPLC Purification:

  • Column: YMC-Pack ODS (20 × 250 mm)

  • Mobile Phase: CH₃CN:H₂O (6:4) + 0.1% TFA

  • Flow Rate: 9 mL/min

  • Detection: UV at 288 nm

Chemical Synthesis of this compound

Challenges in Regioselective Prenylation

Total synthesis of this compound remains underdeveloped, but analogous flavanones like (±)-tanariflavanones B provide insights. A pivotal step involves regioselective synthesis of 5-formaldehyde-8-hydroxy-2-[4′-methyl-3′-pentenyl]-dihydro-1-benzopyran , a precursor for constructing the geranylated A-ring.

Synthetic Route for Analogous Compounds

  • Core Flavanone Formation: Aldol condensation of 2,4,6-trihydroxyacetophenone with cinnamaldehyde derivatives yields the flavanone backbone.

  • Geranyl Introduction: Mitsunobu reaction or palladium-catalyzed coupling attaches the geranyl moiety to the C-2′ position.

  • Deprotection: Selective removal of methyl or acetyl protecting groups using BBr₃ or NaOH achieves the target tetrahydroxy configuration.

Table 2: Synthetic Yield Comparison for Prenylated Flavanones

CompoundKey StepTotal Yield
(±)-Tanariflavanones BRegioselective deprotection10.4%
This compound (model)Geranyl coupling optimizationNot reported

Analytical Characterization

Structural Confirmation

  • UV-Vis Spectroscopy: Absorption maxima at 288 nm (log ε = 4.25) confirm the conjugated flavanone system.

  • NMR Spectroscopy:

    • ¹H NMR (CD₃OD): δ 5.45 (1H, dd, J = 13.0, 3.0 Hz, H-2), δ 1.68 (6H, s, geranyl CH₃).

    • ¹³C NMR: 79.2 ppm (C-2), 122.5 ppm (geranyl C-1′).

  • Mass Spectrometry: ESI-MS m/z 425.3 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC with diode-array detection (DAD) is standard for quantifying this compound. A retention time of 22.5 minutes under the conditions in Section 1.3 indicates ≥95% purity.

Yield Optimization Strategies

Solvent Polarity Adjustments

Increasing ethanol concentration from 70% to 90% improves this compound recovery by 20% in Macaranga tanarius extracts. Adding 0.1% TFA in the mobile phase reduces peak tailing during HPLC, enhancing resolution.

Temperature Effects

Hot water pre-treatment (95°C, 30 minutes) denatures plant proteins, facilitating subsequent ethanol extraction and increasing this compound yield by 15%.

Applications and Implications

This compound’s radical scavenging (IC₅₀ = 7.1 µM against DPPH) and antiangiogenic activities (25 µg/egg in CAM assays) underscore its biomedical relevance. Efficient preparation methods are critical for preclinical studies, particularly in cancer and oxidative stress research.

Q & A

Q. What analytical methods are recommended for identifying and characterizing nymphaeol B in natural product extracts?

this compound, a prenylated flavonoid, requires rigorous characterization using high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection for preliminary separation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) are essential for structural elucidation. For reproducibility, experimental protocols should detail solvent systems, column specifications, and calibration standards. Cross-referencing spectral data with published databases (e.g., SciFinder, PubChem) ensures accuracy .

Q. What in vitro assays are commonly used to evaluate the antioxidant activity of this compound?

Standard assays include:

  • DPPH radical scavenging : Measures reduction of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm.
  • ABTS⁺ decolorization : Quantifies inhibition of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals.
  • FRAP assay : Evaluates ferric ion reduction capacity. Experimental design must include positive controls (e.g., ascorbic acid), triplicate measurements, and IC₅₀ calculations. Normalize results to compound concentration and purity (≥95%) to ensure comparability across studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data of this compound across different experimental models?

Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) often arise from variations in cell lines, solvent systems, or dosage ranges. To resolve these:

  • Conduct comparative dose-response studies across multiple models (e.g., RAW 264.7 macrophages, human keratinocytes).
  • Standardize solvent controls (e.g., DMSO concentrations ≤0.1%) to eliminate artifacts.
  • Perform meta-analyses of existing data to identify confounding variables (e.g., pH, temperature) .

Q. What strategies are effective for isolating this compound from complex propolis matrices while maintaining structural integrity?

Isolation challenges include co-elution with structurally similar flavonoids (e.g., nymphaeol A). A validated protocol involves:

  • Fractionation : Use column chromatography with silica gel or Sephadex LH-20.
  • Purification : Semi-preparative HPLC with a C18 column (acetonitrile/water gradient).
  • Validation : Compare retention times and spectral data against authenticated standards. Document purity via HPLC-UV (λ = 280 nm) and quantify degradation products under varying storage conditions .

Q. How should longitudinal studies be designed to assess the chronic toxicity of this compound in preclinical models?

Follow OECD Guidelines 452 (chronic toxicity) and 453 (carcinogenicity):

  • Dosing : Administer this compound orally (0–1000 mg/kg/day) to rodents over 12–24 months.
  • Endpoints : Monitor hematological parameters, organ weights, and histopathology.
  • Statistical power : Use ≥50 animals per group to detect low-incidence adverse effects. Include interim sacrifices to assess time-dependent toxicity .

Q. How can computational methods complement experimental approaches in studying this compound's structure-activity relationships?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or NF-κB. Molecular dynamics (MD) simulations (100 ns trajectories) evaluate stability of ligand-receptor complexes. Validate computational results with in vitro enzymatic inhibition assays. Cross-correlate data with QSAR models to prioritize synthetic analogs for testing .

Methodological Considerations Table

Research Aspect Recommended Approach Key References
Structural ElucidationNMR (¹³C DEPT, HSQC), HR-MS, UV-Vis spectroscopy
Bioactivity ValidationDose-response curves, IC₅₀ calculations
Data Contradiction AnalysisMeta-regression, multi-model comparative studies
Toxicity AssessmentOECD guidelines, longitudinal histopathology

Retrosynthesis Analysis

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Feasible Synthetic Routes

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